2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic compound that features multiple fused rings, including furan, thiophene, triazole, and thiazole
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-21-19(30-22-23-20(24-26(21)22)16-7-3-11-28-16)18(17-8-4-12-29-17)25-10-9-14-5-1-2-6-15(14)13-25/h1-8,11-12,18,27H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYIMCCPRITCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CS3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the furan and thiophene rings: These can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the thiazole ring: This can be synthesized by the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains a triazolo[3,2-b] thiazol-6-ol core, with substituents including a furan-2-yl group, a tetrahydroisoquinolin-2-yl moiety, and a thiophen-2-yl group. Key functional groups include:
-
Hydroxyl group (-OH) at the 6-position of the triazolo-thiazol ring.
-
Heterocyclic rings (furan, thiophene, tetrahydroisoquinoline) with potential sites for substitution or coupling.
-
Methyl group in the tetrahydroisoquinolin-2-yl fragment.
Molecular formula : C25H22N4O3S (molecular weight: 458.5 g/mol) .
Substitution Reactions on the Triazolo-Thiazol Ring
The hydroxyl group at position 6 may participate in nucleophilic substitution or coupling reactions :
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form ethers or esters .
-
Suzuki Coupling : Introduction of aryl groups (e.g., thiophen-2-yl) via palladium-catalyzed coupling .
| Reaction Type | Key Reagents | Outcome |
|---|---|---|
| Alkylation | R-X (e.g., methyl iodide) | Ether/ester formation |
| Suzuki Coupling | Aryl boronic acid, Pd-catalyst | Aryl group substitution |
Functionalization of Substituents
-
Furan-2-yl Group : Susceptible to electrophilic aromatic substitution (e.g., bromination, nitration) due to its aromatic nature .
-
Tetrahydroisoquinolin-2-yl Group : The methyl group may undergo oxidation (e.g., to ketones) or dehydrogenation to form a fully aromatic isoquinolin-2-yl ring .
-
Thiophen-2-yl Group : Potential for thiophene ring expansion or substitution via electrophilic addition .
| Substituent | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| Furan-2-yl | Electrophilic substitution | HNO3, Br2 | Brominated/nitrated furan |
| Tetrahydroisoquinolin-2-yl | Oxidation | KMnO4, CrO3 | Ketone formation |
| Thiophen-2-yl | Thiophene ring expansion | Acetyl chloride | Ring-expanded derivative |
Reactivity of the Hydroxyl Group
The -OH group at position 6 is a reactive site:
-
Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters .
-
Ammonolysis : Conversion to amides via reaction with amines .
-
Phosphorylation : Potential for phosphorus-based functionalization (e.g., ATP analogs) .
| Reaction Type | Key Reagents | Outcome |
|---|---|---|
| Esterification | Acyl chloride | Ester formation |
| Ammonolysis | Amine (e.g., NH3) | Amide formation |
| Phosphorylation | Phosphorus reagents | Phosphorylated derivative |
Stability and Degradation Pathways
The compound’s stability depends on its functional groups:
-
Hydrolytic Stability : The triazolo-thiazol core is generally stable under neutral conditions but may hydrolyze under extreme acidic/basic conditions .
-
Oxidative Stability : The furan and thiophene rings are sensitive to oxidation, potentially leading to dihydrofuran or thiophene oxide derivatives .
Scientific Research Applications
Structural Overview
The compound features multiple fused rings including furan, thiophene, triazole, and thiazole. Its molecular formula is with a molecular weight of 458.5 g/mol. The unique structural characteristics contribute to its diverse functionalities.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its structural components may interact with specific enzymes or receptors:
- Targeting Enzymes: The triazole and thiazole moieties can be designed to inhibit enzyme activity by mimicking substrate structures.
- Receptor Modulation: The furan and thiophene rings may facilitate binding to various receptors, potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.
Case Studies:
Research has indicated that similar compounds exhibit significant biological activity. For instance:
- A study on triazole derivatives demonstrated their efficacy in inhibiting certain cancer cell lines through apoptosis induction .
- Another investigation highlighted the potential of thiophene-containing compounds in modulating neurotransmitter systems .
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules: It can be utilized in multi-step reactions to construct more complex organic frameworks.
- Cross-Coupling Reactions: The presence of furan and thiophene allows for cross-coupling reactions such as Suzuki or Stille coupling to create diverse derivatives.
Synthetic Routes:
The synthesis typically involves:
- Formation of the triazole ring via cyclization of hydrazine derivatives.
- Introduction of furan and thiophene through cross-coupling techniques.
- Formation of the thiazole ring using α-haloketones and thioamides.
Materials Science
The unique electronic and optical properties of this compound make it a candidate for materials science applications:
- Organic Electronics: Its structural features may be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Sensors: The compound's ability to interact with various chemical environments could lead to its use in sensor technologies.
Research Insights:
Studies have shown that similar heterocyclic compounds possess interesting electronic properties that can be harnessed for developing advanced materials .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple heterocyclic rings, which can impart distinct chemical and biological properties. This structural complexity may lead to unique interactions with biological targets or novel material properties.
Biological Activity
The compound 2-(furan-2-yl)-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity and biological interactions.
- Tetrahydroisoquinoline moiety : Known for its presence in various bioactive compounds and potential neuroprotective effects.
- Triazolo-thiazole core : A fused ring system that often exhibits diverse pharmacological properties.
The biological activity of the compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes. For instance, it could target kinases or proteases that play critical roles in cancer progression or inflammation.
- Receptor Modulation : It may interact with various receptors on cell surfaces, influencing signaling pathways. This interaction can lead to altered cellular responses that may be beneficial in treating diseases.
- DNA Intercalation : The compound might intercalate into DNA structures, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related triazolo-thiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .
Neuroprotective Effects
The tetrahydroisoquinoline structure is associated with neuroprotective properties:
- Research suggests that derivatives of tetrahydroisoquinoline can protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities .
Study 1: Anticancer Activity
A study conducted on a series of triazolo-thiazole compounds demonstrated that those with a tetrahydroisoquinoline moiety showed enhanced cytotoxicity against various cancer cell lines compared to their analogs without this structure. The study reported IC50 values indicating potent activity at low concentrations .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. The results indicated significant reductions in neuronal loss and improvements in cognitive function metrics when treated with these compounds .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS₂ |
| Molecular Weight | 354.48 g/mol |
| Biological Activities | Anticancer, Neuroprotective |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
Q & A
Q. Table 1. Key Synthetic Parameters from Evidence
Q. Table 2. Computational Tools for Reaction Optimization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
